molecular formula C28H26N4O6S B2665256 3-(4-methoxybenzyl)-2-(((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one CAS No. 2034515-71-2

3-(4-methoxybenzyl)-2-(((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

Cat. No.: B2665256
CAS No.: 2034515-71-2
M. Wt: 546.6
InChI Key: JUPKHKGFDWSQPP-UHFFFAOYSA-N
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Description

“3-(4-methoxybenzyl)-2-(((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one” is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of various functional groups, such as methoxybenzyl, trimethoxyphenyl, and oxadiazole, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-(4-methoxybenzyl)-2-(((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one” typically involves multi-step organic reactions. The starting materials may include 4-methoxybenzyl chloride, 3,4,5-trimethoxybenzaldehyde, and 2-mercaptoquinazolin-4(3H)-one. The synthesis may proceed through the following steps:

  • Formation of the oxadiazole ring by reacting 3,4,5-trimethoxybenzaldehyde with hydrazine and subsequent cyclization.
  • Alkylation of the oxadiazole derivative with 4-methoxybenzyl chloride.
  • Coupling of the resulting intermediate with 2-mercaptoquinazolin-4(3H)-one under appropriate conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of such complex compounds may involve optimization of reaction conditions to achieve high yield and purity. This may include the use of advanced techniques such as microwave-assisted synthesis, flow chemistry, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

“3-(4-methoxybenzyl)-2-(((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions may target the oxadiazole ring or other functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the quinazolinone core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: The compound could be investigated for its potential therapeutic effects in treating various diseases.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “3-(4-methoxybenzyl)-2-(((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one” depends on its specific biological target. The compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazolinone derivatives and oxadiazole-containing molecules. Examples include:

  • 2-mercaptoquinazolin-4(3H)-one
  • 3-(4-methoxybenzyl)-2-mercaptoquinazolin-4(3H)-one
  • 3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole

Uniqueness

The uniqueness of “3-(4-methoxybenzyl)-2-(((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one” lies in its combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

3-[(4-methoxyphenyl)methyl]-2-[[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N4O6S/c1-34-19-11-9-17(10-12-19)15-32-27(33)20-7-5-6-8-21(20)29-28(32)39-16-24-30-26(31-38-24)18-13-22(35-2)25(37-4)23(14-18)36-3/h5-14H,15-16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUPKHKGFDWSQPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC4=NC(=NO4)C5=CC(=C(C(=C5)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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